(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide
Description
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a cyano group, a methylsulfanylphenyl group, and an octylprop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-3-4-5-6-7-8-13-21-19(22)17(15-20)14-16-9-11-18(23-2)12-10-16/h9-12,14H,3-8,13H2,1-2H3,(H,21,22)/b17-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYUKHIFXTXTR-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound, which can be achieved through a reaction between 4-methylsulfanylbenzaldehyde and malononitrile in the presence of a base.
Cyclization and functionalization: The intermediate undergoes cyclization and functionalization reactions to introduce the cyano and octyl groups. This step often requires specific catalysts and reaction conditions to ensure the desired stereochemistry.
Final coupling: The final step involves coupling the functionalized intermediate with an appropriate amine, such as octylamine, to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The cyano group and methylsulfanylphenyl moiety are key functional groups that contribute to its biological activity by interacting with target proteins and modulating their function.
Comparison with Similar Compounds
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide can be compared with similar compounds, such as:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also contain a methylsulfonylphenyl group and exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives: These compounds combine thiazole and sulfonamide groups and are investigated for their antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
(Z)-2-Cyano-3-(4-methylsulfanylphenyl)-N-octylprop-2-enamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group, a methylsulfanylphenyl moiety, and an octylprop-2-enamide structure. Its molecular formula is with a molecular weight of approximately 330.18 g/mol. The unique structural features contribute to its diverse biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other compounds with anti-inflammatory properties.
- Receptor Modulation : It potentially interacts with receptors that mediate pain and inflammation, leading to reduced cytokine production.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Properties
The compound shows promise in reducing inflammation. In animal models, it has been observed to decrease paw edema and leukocyte migration in zymosan-induced peritonitis models. These effects are comparable to established anti-inflammatory agents like dexamethasone.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, although further research is needed to elucidate its full potential and mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methylsulfonylphenyl) indole derivatives | Indole | Antimicrobial, anti-inflammatory |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Thiazole | Antibacterial |
These comparisons highlight the distinct structural features that contribute to the specific biological activities of this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines, revealing significant apoptosis induction at specific concentrations.
- In Vivo Models : Research involving animal models demonstrated marked reductions in inflammatory markers following treatment with this compound.
- Mechanistic Studies : Molecular docking studies have identified potential binding sites on target enzymes, supporting the hypothesis of enzyme inhibition as a mechanism of action.
Q & A
Q. Table 1. Comparison of Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Cyanoacetamide + 4-methylsulfanylphenylpropenal, DMF, 70°C | 65 | 92% | |
| 2 | ZnCl₂ catalysis, acetonitrile, reflux | 78 | 95% |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Peaks/Parameters | Significance | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.3–7.5 (aryl H), δ 6.8 (Z-alkene H) | Confirms aryl and Z-configuration | |
| X-ray | C=C bond: 1.34 Å, C-S bond: 1.78 Å | Validates stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
